N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole ring, and various functional groups
Properties
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-4-10-9(3)20-14(11(10)8-15)16-13(19)12-6-7-18(5-2)17-12/h6-7H,4-5H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQGLRUMVYVUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=NN(C=C2)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The thiophene intermediate can be synthesized through a series of reactions involving the introduction of cyano, ethyl, and methyl groups onto the thiophene ring. The pyrazole intermediate is prepared by reacting hydrazine with an appropriate β-diketone. The final step involves coupling the thiophene and pyrazole intermediates under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme activity or protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, such as serving as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-nitrobenzamide
Uniqueness
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
